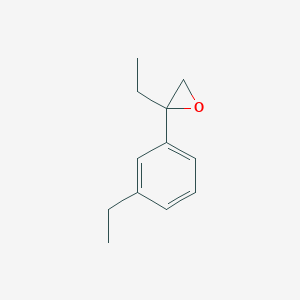

2-Ethyl-2-(3-ethylphenyl)oxirane

Description

2-Ethyl-2-(3-ethylphenyl)oxirane is an epoxide characterized by an oxirane (epoxide) ring substituted with an ethyl group and a 3-ethylphenyl group. For example, details the synthesis of a glycidyl ether derivative using (R)-2-(chloromethyl)oxirane, highlighting typical methods involving epoxide intermediates . The compound’s structure suggests applications in polymer chemistry, resin formulations, or as a synthetic intermediate, similar to other substituted oxiranes .

Properties

IUPAC Name |

2-ethyl-2-(3-ethylphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-10-6-5-7-11(8-10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUVIHCYQXCRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2(CO2)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(3-ethylphenyl)oxirane can be achieved through several methods, including:

-

Epoxidation of Alkenes: : This method involves the oxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. For example, the epoxidation of 2-ethyl-3-ethylstyrene can yield 2-Ethyl-2-(3-ethylphenyl)oxirane .

-

Cyclization of Halohydrins: : This method involves the intramolecular cyclization of halohydrins in the presence of a base. For instance, the reaction of 2-ethyl-3-ethylphenyl halohydrin with a strong base like sodium hydroxide can produce the desired oxirane .

Industrial Production Methods

Industrial production of 2-Ethyl-2-(3-ethylphenyl)oxirane typically involves the large-scale epoxidation of alkenes using environmentally friendly oxidants and catalysts. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(3-ethylphenyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, osmium tetroxide

Reducing Agents: Lithium aluminum hydride

Major Products Formed

β-Hydroxy Compounds: Formed from ring-opening reactions

Diols: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Scientific Research Applications

2-Ethyl-2-(3-ethylphenyl)oxirane has several applications in scientific research, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Polymer Chemistry: The compound is used in the production of epoxy resins and other polymeric materials.

Material Science: It is employed in the development of advanced materials with specific properties, such as adhesives and coatings.

Biological Studies: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(3-ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of various products depending on the nucleophile used. The molecular targets and pathways involved include:

Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to the formation of β-hydroxy compounds.

Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction reactions, forming diols and alcohols, respectively.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethyl-2-(3-ethylphenyl)oxirane with structurally related epoxides, emphasizing substituents, molecular weight, and functional groups:

Notes:

- 2-Ethyl-2-(3-ethylphenyl)oxirane lacks ester or halogen substituents, distinguishing it from analogs like . Its bulky 3-ethylphenyl group increases lipophilicity compared to simpler alkyl-substituted epoxides (e.g., ).

- Ethyl oxiranecarboxylates (e.g., ) exhibit higher reactivity due to electron-withdrawing ester groups, making them prone to hydrolysis or nucleophilic attack.

Physicochemical Properties

- Lipophilicity : The 3-ethylphenyl group in the target compound likely confers higher logP values (~3–4) compared to ethyl esters (logP ~2–3) .

- Stability : Epoxides with bulky substituents (e.g., 3-ethylphenyl) may exhibit greater steric hindrance, reducing ring-opening reactivity compared to smaller analogs like 2-ethyl-3-pentyloxirane .

- Volatility : Esters (e.g., ) are more volatile due to lower molecular weights, whereas phenyl-substituted epoxides (e.g., ) have higher boiling points.

Key Research Findings

Reactivity Trends : Bulky substituents (e.g., 3-ethylphenyl) hinder epoxide ring-opening reactions, contrasting with reactive esters () or chlorinated derivatives ().

Safety : Substituted epoxides in resins () require handling precautions (ventilation, PPE) due to respiratory irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.